Product packaging for Chromium oxalate(Cat. No.:CAS No. 30737-19-0)

Chromium oxalate

Cat. No.: B1241539
CAS No.: 30737-19-0
M. Wt: 368.05 g/mol
InChI Key: UBFMILMLANTYEU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium oxalate is an inorganic compound valued in research and industrial applications for its coordination chemistry and functional properties. It is provided as a high-purity solid for research and development use only. Its primary research applications exploit its role as a precursor in electrodeposition, where it facilitates the formation of chromium metal coatings from Cr(III) electrolytes, offering an alternative to traditional Cr(VI) processes . In materials science, it serves as a critical precursor for the synthesis of pigments and complex coordination compounds . The compound's utility as a molecular building block is well-established, as the oxalate ligand effectively bridges metal centers to form supramolecular architectures and heteropolynuclear systems studied for their magnetic and catalytic properties . This compound is commercially significant, with the global market driven by the plating, pigment, and catalyst industries . As a chemical supplier, we provide various grades, including high-purity forms (e.g., 0.98, 0.99), to meet stringent experimental requirements . This product is strictly for professional research purposes. It is not intended for diagnostic, therapeutic, or household use and must not be used as a consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cr2O12 B1241539 Chromium oxalate CAS No. 30737-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30737-19-0

Molecular Formula

C6Cr2O12

Molecular Weight

368.05 g/mol

IUPAC Name

chromium(3+);oxalate

InChI

InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

UBFMILMLANTYEU-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3]

Other CAS No.

14676-93-8

Pictograms

Corrosive; Irritant

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Chromium Oxalate Complexes

Conventional Synthetic Routes for Chromium Oxalate (B1200264) Systems

Conventional methods for producing chromium oxalate complexes are well-established and widely used due to their relative simplicity and effectiveness. These include precipitation from aqueous solutions, reactions under hydrothermal or solvothermal conditions, and solid-state reactions.

Aqueous Solution Precipitation Methodologies for this compound Synthesis

Precipitation from an aqueous solution is a cornerstone of this compound synthesis. This technique generally involves the reaction of a soluble chromium salt with a source of oxalate ions in water. The resulting complex, often a salt, can then be isolated by crystallization, evaporation, or precipitation.

A classic example is the synthesis of potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O). This is achieved by reacting potassium dichromate with oxalic acid and potassium oxalate in a heated aqueous solution. ias.ac.inscribd.com The reaction involves the reduction of Chromium(VI) to Chromium(III) by the oxalate, which then acts as a ligand to form the stable complex anion [Cr(C₂O₄)₃]³⁻. youtube.com The vibrant green crystals of the product are obtained upon cooling and concentrating the solution. scribd.com

Similarly, complexes such as trans-potassium diaquadioxalatochromate(III) trihydrate (trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O) can be synthesized. ias.ac.in The synthesis of this complex often results in a mixture of cis- and trans-isomers, with the less soluble trans-isomer crystallizing preferentially upon slow evaporation of the aqueous solution. ias.ac.in

Another variation involves reacting a chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), with oxalic acid and an organic cation source in water. Slow evaporation of this solution at room temperature can yield hybrid salts like (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, where the chromium center is coordinated by two oxalate ligands and two water molecules. slideshare.net The isolation of mixed-metal salts, such as Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O, from aqueous solutions has also been reported. researchgate.net

The general principle relies on controlling factors like reactant concentration, pH, temperature, and evaporation rate to favor the crystallization of the desired this compound species. ias.ac.inslideshare.netwikipedia.org

Complex Chromium Source Oxalate Source Other Reagents Method
K₃[Cr(C₂O₄)₃]·3H₂OPotassium Dichromate (K₂Cr₂O₇)Oxalic Acid (H₂C₂O₄)Potassium Oxalate (K₂C₂O₄)Reaction in hot water, cooling/concentration ias.ac.inscribd.com
trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂OProduct from K₂Cr₂O₇/H₂C₂O₄ reaction(in solution)-Slow evaporation of aqueous solution ias.ac.in
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂OChromium(III) Nitrate (Cr(NO₃)₃·9H₂O)Oxalic Acid (H₂C₂O₄)3,5-dimethylpyrazoleSlow evaporation at room temperature slideshare.net
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂OTris(oxalato)chromate(III) ion(in solution)Barium(II) and Silver(I) saltsPrecipitation from aqueous solution researchgate.net

Hydrothermal and Solvothermal Synthetic Strategies for this compound Materials

Hydrothermal and solvothermal syntheses are powerful methods for preparing crystalline materials, including metal-organic frameworks incorporating oxalate ligands. figshare.comuwimona.edu.jm These techniques involve heating reactants in a sealed vessel (an autoclave) in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) above its boiling point. The elevated temperature and autogenous pressure facilitate the dissolution of reactants and the crystallization of products that may be inaccessible under ambient conditions. researchgate.net

While specific examples focusing solely on simple this compound are less common, the methodology is widely applied to construct complex coordination polymers where oxalate acts as a bridging ligand. For instance, mixed-ligand three-dimensional frameworks containing oxalate have been synthesized hydrothermally at temperatures around 160 °C for extended periods (e.g., 120 hours). figshare.com This approach promotes the formation of highly ordered, often porous, structures.

The key parameters in these syntheses are temperature, reaction time, solvent type, and the presence of other coordinating or structure-directing agents. uwimona.edu.jmresearchgate.net The conditions allow for the exploration of complex phase diagrams and the isolation of kinetically stable products over thermodynamically favored ones.

Solid-State Reaction Pathways and Conditions for this compound Production

Solid-state synthesis involves the reaction of solid reactants at elevated temperatures, often without a solvent. This method is a cornerstone of inorganic materials chemistry and can be applied to this compound systems in two primary ways.

The first approach is the thermal decomposition of a precursor complex. A multi-component material containing chromium and oxalate can be prepared, and then heated in a controlled atmosphere. This process can be used to generate highly divided mixed oxides, where the oxalate precursor decomposes, leaving behind a nanostructured oxide material. For example, oxalic precursors containing iron and other metals like chromium can be thermally decomposed to produce spinel oxides with high surface areas.

The second approach involves the direct reaction of solid precursors. This typically requires grinding the reactants together to maximize contact and heating the mixture to initiate the reaction. The formation of new compounds occurs through diffusion and reaction at the interfaces of the solid particles. For instance, the synthesis of certain organometallic complexes has been shown to be more efficient in the solid state than in solution. While less common for simple this compound salts, this method is viable for producing complex or mixed-metal oxalate systems.

Advanced Synthetic Approaches to this compound Materials

To achieve greater control over the architecture and properties of this compound materials, advanced synthetic methods have been developed. These include template-assisted synthesis to create organized structures and electrochemical or photochemical methods that use light or electricity to drive the formation of specific species.

Template-Assisted Synthesis of Organized this compound Structures

Template-assisted synthesis is a strategic approach to direct the formation of specific structures with desired porosity or dimensionality. A "template" molecule or ion is introduced into the reaction mixture, and the final product assembles around it. The template is then typically removed, leaving behind a cavity or channel.

A notable example in oxalate chemistry is the use of stable, bulky coordination complexes as templates. For instance, cobalt(III) complexes like [Co(en)₃]³⁺ or [Co(dien)₂]³⁺ have been used as templates in the hydrothermal synthesis of open-framework metal oxalates. These cationic complexes are encapsulated within the growing anionic metal-oxalate framework, directing the formation of large channels and pores. This strategy allows for the creation of structures with larger channels than those typically found in oxalate-based compounds. Although demonstrated with other metals like zinc and manganese, this principle is directly applicable to chromium to create novel, porous this compound frameworks. Another templating strategy involves using "hard templates," such as polystyrene nanospheres, to create hollow structures.

Electrochemical and Photochemical Synthesis of this compound Species

Electrochemical and photochemical methods offer alternative energy sources to drive chemical reactions, enabling the synthesis of compounds under mild conditions or via unique reaction pathways.

Photochemical synthesis utilizes light to initiate a reaction. A key example is the iron(III)-catalyzed photochemical reduction of toxic chromium(VI) in the presence of oxalate. scribd.com In this process, an iron(III)-oxalate complex absorbs light, leading to the reduction of Fe(III) to Fe(II). The generated Fe(II) then reduces Cr(VI) to Cr(III). The newly formed Cr(III) is immediately complexed by the excess oxalate in the solution, forming a stable, soluble Cr(III)-oxalate species. scribd.com This method demonstrates a pathway to form chromium(III) oxalate complexes from a chromium(VI) precursor using light as the driving force.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of coordination compounds, including this compound complexes, is an area of increasing focus aimed at reducing environmental impact and enhancing laboratory safety. These principles encourage the use of less hazardous chemicals, implementation of energy-efficient methods, and preference for renewable resources. While dedicated studies on the "green synthesis" of this compound are not abundant, an evaluation of common synthetic routes through the lens of green chemistry reveals both advantages and drawbacks.

A prevalent method for synthesizing potassium tris(oxalato)chromate(III) involves the reaction of potassium dichromate with oxalic acid in an aqueous solution. libretexts.org This method aligns with certain green principles, primarily the use of water as a safe and benign solvent. The reaction, once initiated, can be exothermic and proceed spontaneously, which can reduce the need for sustained energy input. libretexts.org Furthermore, this synthesis effectively transforms highly toxic and carcinogenic hexavalent chromium (Cr(VI)) into the significantly less toxic trivalent chromium (Cr(III)) complex.

However, the use of potassium dichromate, a known carcinogen, as a starting material fundamentally conflicts with the principle of using less hazardous substances. libretexts.org A truly green synthesis would ideally start from a less toxic Cr(III) salt. Syntheses starting from Cr(III) sources, such as chromium(III) nitrate, and reacting them with oxalic acid in water at moderate temperatures represent a more sustainable approach by avoiding Cr(VI). ias.ac.in

Future research into more sustainable synthetic methodologies could explore mechanochemical methods, which reduce or eliminate the need for solvents, or biocatalytic routes that could proceed under mild, environmentally friendly conditions.

Mechanistic Studies of this compound Formation and Crystal Growth

The formation of this compound complexes is a multifaceted process involving redox reactions, ligand substitution, and intricate crystal assembly. Mechanistic studies have provided detailed insights into the pathways of both the complex's formation in solution and its subsequent crystallization.

An alternative formation mechanism is through electrochemical reduction. In this process, Cr(III) complex ions in an oxalate-containing electrolyte are reduced at a cathode. The mechanism is shown to be a multistep process that proceeds via the formation of relatively stable Cr(II) compound intermediates before the final deposition of metallic chromium. researchgate.net The oxalate complexes of bivalent chromium are believed to discharge directly at the electrode. researchgate.net

Crystal Growth The growth of this compound crystals from a supersaturated solution is a critical step that dictates the final product's morphology and purity. The process is highly influenced by thermodynamic and kinetic factors. For instance, in solutions containing an equilibrium mixture of cis- and trans-isomers of the diaquabis(oxalato)chromate(III) ion, the trans-isomer often crystallizes preferentially due to its lower solubility. libretexts.org This selective crystallization is a powerful method for isolating specific isomers.

The crystal lattice is assembled and stabilized by a network of intermolecular forces. In the case of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, single-crystal X-ray diffraction revealed that the cohesion of the structure is established by extensive O–H···O and N–H···O hydrogen bonds, which connect the complex anions, organic cations, and water molecules into a three-dimensional supramolecular network. ias.ac.in π–π stacking interactions between the organic cation rings also contribute to the stability of the crystal structure. ias.ac.in

The method of crystallization has a significant impact on the final product. Slow, controlled methods like gradual evaporation at room temperature are crucial for obtaining large, well-defined single crystals suitable for diffraction studies. ias.ac.in The morphology of the resulting crystals is of critical importance as it relates directly to the internal arrangement of the atoms within the crystal lattice. ias.ac.in

Structural Elucidation and Coordination Chemistry of Chromium Oxalate Systems

Crystallographic Investigations of Chromium Oxalate (B1200264) Structures

Crystallography serves as the cornerstone for understanding the three-dimensional arrangement of atoms within chromium oxalate compounds. Through techniques like single-crystal and powder X-ray diffraction, as well as neutron diffraction, researchers have been able to map out the intricate molecular and crystal structures, identify different phases, and probe the magnetic ordering within these materials.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular and crystal structures of this compound complexes. This technique has been instrumental in characterizing a variety of mononuclear and polynuclear this compound species, revealing details about coordination environments, bond lengths, and angles.

A common structural motif is the tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻, where the chromium(III) ion is octahedrally coordinated by three bidentate oxalate ligands. scirp.orgscirp.org This coordination results in a chiral complex with a pseudo-octahedral geometry. scirp.org The Cr³⁺ ion, with its d³ electronic configuration, often leads to a slightly distorted octahedral environment. ias.ac.in

Detailed crystallographic studies have been reported for a range of salts containing the [Cr(C₂O₄)₃]³⁻ anion. For instance, the salt (C₇H₁₁N₂)₃[Cr(C₂O₄)₃] crystallizes in a 3D supramolecular framework stabilized by N-H···O hydrogen bonds and π–π stacking interactions. soton.ac.ukresearchgate.net In contrast, the mixed-cation salt (C₅H₈N₃)₂(NH₄)[Cr(C₂O₄)₃]·2H₂O is consolidated by N–H···O and O–H···O hydrogen bonds without π–π stacking. soton.ac.ukresearchgate.net

The versatility of the oxalate ligand allows for the formation of more complex structures, including polynuclear and framework materials. For example, a mixed-metal oxalate salt, Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O, features a three-dimensional coordination polymer with nanochannels containing water molecules. scirp.orgoup.com In this structure, the [Cr(C₂O₄)₃]³⁻ anion acts as a bridging ligand, connecting to Ba²⁺ and Ag⁺ ions. scirp.orgoup.com

Other characterized structures include trans-diaquabis(oxalato)chromate(III) imidazolium (B1220033) dihydrate, (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O, which crystallizes in the monoclinic space group C2/c. qscience.comasianpubs.org In this complex, the Cr(III) ion is in a distorted octahedral geometry with four equatorial oxygen atoms from two chelating oxalate anions and two axial oxygen atoms from water molecules. qscience.comasianpubs.org Similarly, the salt (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O features [Cr(C₂O₄)₂(H₂O)₂]⁻ mononuclear anions where the Cr³⁺ ion is in a slightly distorted octahedral environment. ias.ac.in

The table below summarizes the crystallographic data for several representative this compound complexes.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O asianpubs.orgMonoclinicC2/c10.836(1)7.541(1)16.349(3)93.52(1)
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O scirp.orgoup.comMonoclinicC2/c18.179(3)14.743(2)12.278(2)113.821(3)8
Na[Mg(H₂O)₆][Cr(C₂O₄)₃]·3H₂O researchgate.netTrigonalP3c116.9635(4)16.9635(4)12.5247(3)6
{[N(n-C₃H₇)₄][Mn(II)Cr(III)(C₂O₄)₃]}ₙ osti.govRhombohedralR3c9.363(3)9.363(3)49.207(27)6
Na(Cr(phen)₂(C₂O₄)₂)·3H₂O MonoclinicP2₁/c9.129(2)13.867(2)17.934(5)117.52(2)4

Powder X-ray Diffraction for Phase Identification and Structural Refinement in this compound Materials

Powder X-ray diffraction (PXRD) is a powerful and rapid analytical technique used for the phase identification of crystalline materials. conicet.gov.arresearchgate.net It is particularly useful for distinguishing between different crystalline phases (polymorphs) of the same chemical composition. researchgate.net In the context of this compound materials, PXRD is employed to confirm the purity of synthesized compounds and to identify the phases present in polycrystalline samples. ias.ac.inopenmedicinalchemistryjournal.com

For newly synthesized this compound complexes, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. ias.ac.in For instance, the purity of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O was confirmed by the good agreement between its experimental PXRD pattern and the one simulated from its single-crystal structure. ias.ac.in

PXRD is also crucial in the study of bimetallic oxalate-bridged networks. In the synthesis of the series of compounds {[(C₄H₉)₄P][M(II)Cr(ox)₃]} where M(II) = Mn, Fe, Co, Ni, Cu, PXRD patterns showed that all the compounds were isostructural and single-phased. openmedicinalchemistryjournal.com The patterns were indexed in the hexagonal P6₃ space group, and the unit cell parameters were derived using Le Bail refinement. openmedicinalchemistryjournal.com This demonstrated the formation of a consistent two-dimensional bimetallic [M(II)Cr(ox)₃]⁻ anionic network across the series. openmedicinalchemistryjournal.com

Furthermore, PXRD is used in Rietveld refinement to obtain detailed structural information from a powder pattern. This method was applied to study chromium-containing CuFeS₂ materials, where it revealed the presence of a minor secondary spinel-type phase alongside the main chalcopyrite phase. psu.ac.th

Neutron Diffraction Applications in this compound Structural Research

Neutron diffraction is a powerful technique for structural research, particularly in determining the positions of light atoms like hydrogen and for probing the magnetic structure of materials. While less common than X-ray diffraction for routine structural determination, it provides unique and crucial information for certain this compound systems.

A key application of neutron diffraction in this field is the determination of magnetic structures in oxalate-based molecular magnets. For bimetallic, oxalate-bridged compounds, understanding the magnetic properties requires precise knowledge of the crystal structure, which is often complemented by neutron diffraction data. osti.gov For example, elastic neutron scattering experiments on a polycrystalline sample of the ferromagnetic compound {[P(C₆D₅)₄][Mn(II)Cr(III)(C₂O₄)₃]}ₙ showed long-range ferromagnetic ordering below 6 K, with the magnetic moments of the metal ions aligned perpendicular to the two-dimensional honeycomb network layers. osti.gov

In a three-dimensional oxalate-based bimetallic framework, (NH₄)₅[Mn₂Cr₃(ox)₉]·10H₂O, temperature-dependent neutron diffraction experiments confirmed the crystal structure determined by SC-XRD (C2/c space group) and revealed a long-range antiferromagnetic ordering below 6 K. scirp.org The refinement of the neutron diffractogram allowed for the proposal of a noncollinear magnetic structure for the manganese(II) and chromium(III) ions. scirp.org Similarly, for the optically active 3D oxalate-based ferromagnet [Ru(bpy)₂(ppy)][MnCr(ox)], neutron diffraction confirmed the P2₁3 space group and was used to study the ferromagnetic ordering below 5.5 K. scirp.org

Neutron diffraction is also employed to study more complex magnetic systems containing chromium, even if they are not strictly chromium oxalates, providing insights that are applicable to understanding magnetic interactions in related compounds. For instance, in perovskite oxides like (La₀.₇₀Ca₀.₃₀)(CryMn₁-y)O₃, neutron powder diffraction was used to investigate the crystal and magnetic structures, revealing different magnetic ordering depending on the Cr/Mn ratio. psu.ac.th

Spectroscopic Characterization for Structural and Electronic Insights into this compound

Spectroscopic techniques provide a complementary approach to diffraction methods for elucidating the structure and electronic properties of this compound complexes. Vibrational and electronic spectroscopy offer detailed information about ligand coordination, bonding, and the electronic environment of the chromium center.

Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination Modes and Bonding Analysis in this compound Complexes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a valuable tool for probing the coordination of the oxalate ligand to the chromium ion. The vibrational frequencies of the oxalate anion are sensitive to its coordination mode (e.g., monodentate, bidentate, bridging). researchgate.netresearchgate.net

In this compound complexes, the oxalate ligand typically acts as a bidentate chelating ligand, coordinating to the chromium ion through two oxygen atoms. This coordination is reflected in the IR and Raman spectra. The characteristic vibrational bands of the oxalate ligand are observed in the spectra of various this compound compounds. For example, in (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, characteristic bands for the oxalate ligand appear at 1700 cm⁻¹ (νₐₛ(C=O)), 1380 cm⁻¹ (νₛ(C=O)), and 801 cm⁻¹ (δ(C=O)). ias.ac.in

The table below presents the characteristic IR absorption bands for a representative this compound complex.

Compoundν(O-H) (cm⁻¹)νₐₛ(C=O) (cm⁻¹)νₛ(C-O) + δ(O-C=O) (cm⁻¹)ν(C-C) (cm⁻¹)δ(C=O) (cm⁻¹)ν(Cr-O) (cm⁻¹)
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O scirp.org3417 (broad)1623 (sharp)1375, 1258 (sharp)901 (sharp)800 (sharp)543 (sharp)
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O ias.ac.in-17001380-801-

The presence of a sharp band around 543 cm⁻¹ in the IR spectrum of Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O is assigned to the Cr-O vibration, confirming the coordination of the oxalate to the chromium center. scirp.org In general, IR spectroscopy can confirm the presence of oxalate ligands through characteristic C=O stretches (around 1650–1700 cm⁻¹) and Cr–O stretches (around 500–600 cm⁻¹).

Raman spectroscopy provides complementary information. In a study of NaMg[Cr(C₂O₄)₃]·9H₂O, both IR and Raman spectra were recorded and analyzed to understand the vibrational modes of the complex. researchgate.net

Electronic Spectroscopy (UV-Vis) for d-d Transitions and Coordination Geometry of Chromium Centers in Oxalate Complexes

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to investigate the electronic structure of chromium(III) oxalate complexes. The d³ electronic configuration of Cr³⁺ in an octahedral field gives rise to characteristic d-d electronic transitions, which are observed as absorption bands in the visible region of the spectrum. scirp.org

The UV-Vis spectra of chromium(III) oxalate complexes typically display two main absorption bands in the visible range. These bands are assigned to the spin-allowed d-d transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g(F) excited states in an octahedral environment. researchgate.netqscience.com For example, the aqueous solution of Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O shows two absorption bands at 416 nm and 568 nm, which are characteristic of the [Cr(C₂O₄)₃]³⁻ ion in an octahedral geometry. scirp.orgscirp.org Similar spectra are observed for other tris(oxalato)chromate(III) salts, with bands around 419-420 nm and 571-572 nm. researchgate.netresearchgate.net

In the complex (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O, the two bands in the visible region are observed at 574 nm (ν₁) and 430 nm (ν₂), corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g(F) transitions, respectively. qscience.com From the energies of these transitions, ligand field parameters such as the crystal field splitting energy (10Dq) and the Racah parameter (B) can be calculated. For (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O, the values of Dq and B were found to be 1792.1 cm⁻¹ and 592.5 cm⁻¹, respectively. qscience.com For (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, these parameters were calculated as 1773 cm⁻¹ and 546 cm⁻¹, respectively. ias.ac.in

The positions of these bands confirm the octahedral coordination geometry of the Cr³⁺ ion in these complexes. scirp.orgopenmedicinalchemistryjournal.com The presence of these characteristic d-d transitions is a reliable indicator of the +3 oxidation state of chromium in an octahedral environment. researchgate.net

The table below summarizes the UV-Vis absorption data for several this compound complexes.

Compoundλₘₐₓ₁ (nm) (⁴A₂g → ⁴T₂g)λₘₐₓ₂ (nm) (⁴A₂g → ⁴T₁g(F))Solvent
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O scirp.orgscirp.org568416Water
(C₇H₁₁N₂)₃[Cr(C₂O₄)₃] researchgate.net571419Water
(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O qscience.com574430-
K₃[Cr(C₂O₄)₃]·3H₂O asianpubs.org570420Water

Electron Paramagnetic Resonance (EPR) for Chromium Oxidation States and Spin States in Oxalate Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chromium-oxalate complexes due to the paramagnetic nature of many chromium ions, particularly Cr(III) and Cr(V). This method provides detailed information about the oxidation state, spin state, and the local coordination environment of the chromium center.

In the context of chromium-oxalate systems, EPR has been instrumental in confirming the +3 oxidation state of chromium in various tris(oxalato)chromate(III) complexes. soton.ac.ukresearchgate.net The EPR spectra of these Cr(III) (a d³ system) compounds are characteristic of a species with a spin state S = 3/2. figshare.com For instance, studies on tris(oxalato)chromate(III) salts have shown EPR spectra that are fully consistent with a Cr(III) center in a distorted octahedral environment. soton.ac.ukresearchgate.net The anisotropy of the g-factors, with distinct gx, gy, and gz values, indicates a departure from perfect octahedral symmetry, which is common in these complexes due to the nature of the bidentate oxalate ligands. soton.ac.ukresearchgate.net

EPR is also crucial in identifying and characterizing transient chromium species, such as Cr(V), which can form as intermediates in redox reactions involving chromium(VI) and oxalic acid. acs.orgnih.gov The oxidation of oxalic acid by Cr(VI) has been shown to proceed through Cr(V)-oxalato intermediates, which are EPR-active (S = 1/2). figshare.comacs.org The EPR signals of these Cr(V) species, such as [CrVO(ox)₂]⁻ and [CrVO(OH₂)(ox)₂]⁻, have been identified and their structures deduced from the spectroscopic data. acs.orgnih.gov

High-field ESR (HF-ESR) spectroscopy has been employed to precisely determine the spin-Hamiltonian parameters (g, D, and E) in polymeric chromium(III)-oxalate complexes. irb.hrresearchgate.net These parameters provide quantitative information about the magnetic anisotropy of the Cr(III) ion. For example, in certain calcium-chromium-oxalate polymers, a small negative D value (axial zero-field splitting) indicates an easy-axis magnetic anisotropy. irb.hrresearchgate.net

The table below summarizes representative EPR data for various this compound systems.

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination Environments and Oxidation States of this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.netaip.org

XANES is particularly sensitive to the oxidation state and coordination geometry of the chromium atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state. ucalgary.ca For chromium, there is a distinct difference in the K-edge energy and pre-edge features between Cr(III) and Cr(VI) species. ucalgary.canih.gov In this compound complexes, XANES can unequivocally determine the oxidation state of chromium. For instance, the XANES spectrum of K₃[Cr(C₂O₄)₃] would confirm the +3 oxidation state of chromium. The pre-edge peak, which is characteristic for different oxidation states and geometries, provides further insight. For example, the intense pre-edge feature in Cr(VI) compounds like potassium chromate (B82759) is absent in octahedral Cr(III) complexes, which exhibit only weak pre-edge features arising from d-d transitions. ucalgary.canih.gov

EXAFS provides information about the local atomic environment around the chromium center, including bond distances, coordination numbers, and the identity of neighboring atoms. aip.orgmat-cs.com The analysis of the EXAFS region of the spectrum can yield precise Cr-O bond lengths in this compound complexes. For Cr(III) in an octahedral environment, such as in the [Cr(C₂O₄)₃]³⁻ anion, EXAFS analysis would reveal the coordination of six oxygen atoms from the three bidentate oxalate ligands. science.gov Studies on mixed-oxidation state systems have shown that EXAFS can distinguish between different Cr-O bond lengths corresponding to Cr(III) and Cr(VI) within the same sample. nih.gov For Cr(III), the Cr-O distance is typically around 1.98 Å, while for Cr(VI) in a tetrahedral chromate, the Cr-O distance is much shorter, approximately 1.68 Å. nih.gov This ability to resolve different coordination shells makes EXAFS an invaluable tool for characterizing the structure of complex this compound materials.

The table below presents typical structural parameters that can be obtained from EXAFS analysis of this compound systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry, but its application to chromium complexes is often challenging due to the paramagnetic nature of common chromium oxidation states like Cr(III). psu.edu The unpaired electrons in paramagnetic centers cause significant line broadening and large shifts in the NMR signals of nearby nuclei, often rendering the spectra uninterpretable. cdnsciencepub.com

However, NMR spectroscopy can be successfully applied to the study of diamagnetic this compound complexes. Diamagnetic chromium species include Cr(0) (d⁶, low spin) and Cr(VI) (d⁰). While oxalate complexes of these oxidation states are less common than those of Cr(III), their study via NMR is feasible. For instance, if a diamagnetic chromium(0) or chromium(VI) complex containing oxalate ligands could be synthesized and dissolved, techniques like ¹³C NMR would be invaluable for probing the structure of the oxalate ligand and its coordination to the metal center.

Recent advances have demonstrated the feasibility of acquiring solid-state ⁵³Cr NMR spectra for diamagnetic chromium(0) and chromium(VI) compounds. rsc.org Chromium-53 is a quadrupolar nucleus with low natural abundance, making it a challenging nucleus to study. rsc.org Nevertheless, such studies provide direct information about the chromium center itself, including the chemical shift tensor and quadrupolar coupling parameters, which are highly sensitive to the local electronic environment and symmetry. rsc.org While not yet applied specifically to oxalate complexes, this development opens a potential future avenue for the direct characterization of diamagnetic this compound systems in the solid state.

Furthermore, in some specific cases of paramagnetic Cr(III) complexes, ¹⁴N NMR has been used to study the coordination environment, revealing nearly diamagnetic behavior in terms of chemical shifts, although with some line broadening. psu.edu This suggests that under certain conditions, NMR of nuclei in the ligands coordinated to paramagnetic centers can still provide useful structural information.

Theoretical and Computational Approaches to this compound Structure and Bonding

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Predictions of this compound

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of transition metal complexes, including chromium oxalates. science.govprinceton.edu DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and various spectroscopic properties.

Geometry Optimization: DFT methods are widely used to determine the lowest-energy structure of molecules. For this compound complexes like [Cr(C₂O₄)₃]³⁻, DFT calculations can optimize the geometry, predicting bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. science.gov These calculations confirm the distorted octahedral coordination of the Cr(III) center by the three bidentate oxalate ligands.

Electronic Structure: DFT provides insights into the nature of the chemical bonding between the chromium ion and the oxalate ligands. It can be used to calculate molecular orbital energies, electron density distribution, and the nature of the frontier orbitals (HOMO and LUMO). scispace.com This information is crucial for understanding the reactivity and electronic properties of the complex. For instance, DFT calculations have been employed to study the electronic structure of various chromium-based systems to elucidate their properties. princeton.eduudel.edu

Spectroscopic Predictions: DFT, particularly Time-Dependent DFT (TD-DFT), can be used to predict electronic absorption spectra (UV-Vis). scispace.com By calculating the energies of electronic transitions, TD-DFT can help in the assignment of the absorption bands observed experimentally for this compound complexes, such as the d-d transitions characteristic of octahedral Cr(III). asianpubs.org Vibrational frequencies can also be calculated using DFT, which aids in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies for C=O and Cr-O stretching modes in the [Cr(C₂O₄)₃]³⁻ complex can be compared with experimental IR data to validate the computational model. researchgate.net

The table below shows a comparison of experimental and DFT-calculated parameters for a representative chromium complex, illustrating the accuracy of DFT methods.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org This technique is particularly useful for investigating the dynamic behavior of species in solution, such as the interactions between a this compound complex and solvent molecules.

For a system like aqueous [Cr(C₂O₄)₃]³⁻, MD simulations can provide a detailed picture of the hydration shell around the complex anion. It can reveal the number of water molecules in the first and second solvation shells, their orientation, and the average residence time, offering insights that are often difficult to obtain experimentally. The simulations can also model the hydrogen bonding network between the oxalate ligands' oxygen atoms and the surrounding water molecules.

While specific MD studies focusing solely on this compound are not abundant in the provided search results, the methodology has been successfully applied to similar systems, such as other oxalate complexes in aqueous solution. researchgate.netrsc.org For example, first-principles MD simulations have been used to study the binding modes of oxalate to the uranyl ion in water, highlighting the thermodynamic stability of different coordination modes. rsc.org Similar approaches could be applied to this compound to understand its stability, ligand exchange dynamics, and interactions with other solution components. The development of accurate force fields, which describe the potential energy of the system, is a critical aspect of classical MD simulations and can be guided by quantum mechanical calculations (like DFT) or experimental data. researchgate.net

Crystal Field Theory and Ligand Field Theory Applications for Electronic Structure Elucidation in this compound

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), are fundamental models used to describe the electronic structure of transition metal complexes. solubilityofthings.comlardbucket.orgscribd.com

Crystal Field Theory (CFT): CFT treats the ligands as point charges that create an electrostatic field, which removes the degeneracy of the metal's d-orbitals. lardbucket.orgscribd.com For a Cr(III) ion (a d³ system) in an octahedral complex like [Cr(C₂O₄)₃]³⁻, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). lardbucket.org The energy difference between these sets is the crystal field splitting parameter, Δo.

The three d-electrons of Cr(III) occupy the lower-energy t₂g orbitals with parallel spins, resulting in a ground state with a spin of S = 3/2. This configuration explains the paramagnetism of Cr(III) oxalate complexes. The electronic transitions from the t₂g to the eg orbitals are responsible for the characteristic colors of these complexes. vaia.com The two main absorption bands observed in the visible spectrum of [Cr(C₂O₄)₃]³⁻ (around 420 nm and 570 nm) are assigned to these d-d transitions. asianpubs.org

Ligand Field Theory (LFT): LFT is an extension of CFT that incorporates aspects of molecular orbital theory, considering the covalent character of the metal-ligand bond. solubilityofthings.comvaia.comresearchgate.net LFT provides a more complete picture of the electronic structure. In the context of this compound, LFT helps to quantify the ligand field strength of the oxalate ion and to calculate parameters such as the Racah parameters (B and C), which describe the inter-electronic repulsion, and the nephelauxetic ratio (β), which indicates the degree of covalency in the metal-ligand bond. iaea.org

By analyzing the experimental UV-Vis absorption spectra, the values for Δo and the Racah parameter B can be determined. These parameters are essential for constructing a Tanabe-Sugano diagram, which graphically depicts the energy levels of a d³ ion as a function of the ligand field strength and is used to assign the observed electronic transitions accurately. For [Cr(C₂O₄)₃]³⁻, the analysis of its spectrum yields a Δo value that places the oxalate ligand in the spectrochemical series and provides a quantitative measure of its interaction with the Cr(III) ion.

The table below lists key parameters derived from LFT analysis for a Cr(III) oxalate system.

Reactivity, Transformation Pathways, and Reaction Mechanisms of Chromium Oxalate

Thermal Decomposition Mechanisms of Chromium Oxalate (B1200264) Complexes

The thermal decomposition of chromium oxalate complexes is a multi-stage process influenced by factors such as the complex's specific structure (e.g., bis- or tris-oxalato complexes) and the surrounding atmosphere (e.g., inert or oxidizing). rsc.orglew.ro

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of this compound complexes by monitoring changes in mass as a function of temperature. measurlabs.comprocess-insights.comunizg.hr When coupled with evolved gas analysis (EGA), which identifies the gaseous products released during decomposition, a detailed understanding of the reaction pathways can be achieved. measurlabs.comprocess-insights.comunizg.hrias.ac.in

Studies on various this compound complexes reveal distinct decomposition steps. For instance, bis(oxalato)chromate(III) complexes typically show a three-step decomposition: an initial loss of water molecules at lower temperatures (around 50–120°C), followed by the degradation of the oxalate ligands (200–300°C), and finally the formation of a chromium(III) oxide (Cr₂O₃) residue at temperatures above 400°C. In contrast, tris(oxalato)chromate(III) complexes are generally more thermally stable, with decomposition initiating at approximately 250°C.

For example, the thermal decomposition of a complex with the formula (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O was studied using TGA and Differential Scanning Calorimetry (DSC). ias.ac.in The TGA curve showed a 21.44% weight loss between 60–150°C, corresponding to the loss of five water molecules. ias.ac.in Subsequent weight loss between 150–470°C indicated the decomposition of the oxalate groups and the organic cation. ias.ac.in

In another study, simultaneous TGA, DTG (Derivative Thermogravimetry), and DTA (Differential Thermal Analysis) were used alongside selective monitoring of evolved carbon monoxide, carbon dioxide, and water to investigate K₃[Cr(C₂O₄)₃]·3H₂O. akjournals.comakjournals.com The deaquated chromium(III) complex undergoes a structural change before the decomposition of the oxalate. akjournals.com The decomposition of the chromium(III) compound is expected to produce carbon monoxide and carbon dioxide in separate steps. akjournals.com

The atmosphere significantly impacts the decomposition process. In air, the decomposition of many metal oxalates, including this compound, can proceed through the formation of the metal, which is then oxidized. rsc.org In an inert atmosphere like nitrogen, the decomposition is often simpler, leading to the metal or a lower oxide. rsc.org

Table 1: Thermal Decomposition Stages of Selected this compound Complexes

Complex Type Decomposition Stage Temperature Range (°C) Products
Bis-oxalato complexes 1. Dehydration 50–120 Loss of water
2. Oxalate degradation 200–300 Gaseous products (e.g., CO, CO₂)
3. Residue formation >400 Cr₂O₃
Tris-oxalato complexes Decomposition initiation ~250 Intermediate carbonate phases, final Cr₂O₃ residue

This table is a generalized representation based on available data.

The kinetics of the solid-state decomposition of this compound complexes can be investigated using non-isothermal thermogravimetric data. Methods like the Freeman-Carroll and a modified Doyle's method are employed to determine kinetic parameters such as the order of reaction, activation energy (Ea), pre-exponential factor (A), and entropy of activation. ijcrt.org

For a Cr(III) complex with a Schiff base ligand, the thermogram indicated a multi-stage decomposition. ijcrt.org The activation energy for the second stage of decomposition was calculated to be 22.10 Kcal/mole, with a reaction order of 0.8. ijcrt.org

The thermodynamic parameters of decomposition, including enthalpy (ΔH), specific heat (Cp), and entropy (ΔS), can also be derived from thermal analysis data, providing further insight into the energetics of the decomposition process. researchgate.net The decomposition of this compound is influenced by the stability of the cation's oxidation state and its carbonate. lew.ro

The decomposition of this compound complexes proceeds through various intermediate products before forming the final stable oxide. For tris-oxalato complexes, intermediate carbonate phases can be formed. In the thermal decomposition of K₃[Cr(C₂O₄)₃]·3H₂O, the deaquated complex first undergoes a structural rearrangement, forming mixed crystals of chromium(III) oxalate and potassium oxalate. akjournals.com The decomposition of the this compound then leads to the formation of chromium(III) carbonate, which is unstable at the reaction temperature and immediately decomposes, releasing carbon monoxide and then carbon dioxide. akjournals.com

X-ray diffraction (XRD) is a crucial technique for identifying the crystalline phases of both intermediate and final solid products. researchgate.net For many this compound complexes, the final decomposition product, particularly when heated in air at temperatures above 450°C, is chromium(III) oxide (Cr₂O₃). researchgate.net

Photoreactivity and Photodegradation Studies of this compound Species

This compound complexes exhibit significant photoreactivity, primarily driven by light-induced electron transfer reactions.

Upon irradiation with UV light, chromium(III) oxalate complexes can undergo photoreduction through a ligand-to-metal charge transfer (LMCT) process. researchgate.net This involves an inner-sphere electron transfer from an oxalate ligand to the chromium(III) center, leading to the formation of a chromium(II) species and an oxalate radical anion (C₂O₄⁻•). researchgate.net

In systems containing both Cr(VI) and oxalate, UV irradiation enhances the reduction of Cr(VI). researchgate.net Although Cr(VI) itself is not directly photoreducible by near-UV light, in the presence of an electron donor like oxalate, an outer-sphere photoinduced electron transfer (PET) occurs. researchgate.net This process generates Cr(V) species and oxalate radical anions, which then initiate a series of thermal reactions that ultimately lead to the formation of Cr(III) and carbon dioxide. researchgate.net

The efficiency of these photoreactions can be influenced by various factors, including the concentrations of the reactants, the pH of the solution, and the presence of oxygen. researchgate.net For instance, in a system with [Cr(C₂O₄)₃]³⁻ and chromate(VI), acidic and anoxic conditions favor the photoreduction of Cr(VI), while alkaline and oxygenated solutions can promote its photoproduction. researchgate.net

The photochemical transformation of this compound involves several key mechanistic steps. In the case of [Cr(C₂O₄)₃]³⁻, the primary photochemical process is the formation of Cr(II) and the C₂O₄⁻• radical. researchgate.net The highly unstable Cr(II) can be re-oxidized to Cr(III) by molecular oxygen, a reaction that can catalyze the substitution of oxalate ligands. researchgate.net

In systems where Cr(VI) is reduced in the presence of oxalate, the mechanism involves the formation of intermediate chromium species. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to identify coordinated Cr(V) complexes, such as [CrV(O)(Ox)₂]⁻, as intermediates during the photocatalytic reduction of Cr(VI) in the presence of oxalate. acs.orgnih.gov This suggests that the reduction of Cr(VI) can proceed through sequential one-electron transfer processes. acs.orgnih.gov

The oxalate radical anion (C₂O₄⁻•) formed during these photochemical reactions is a key reactive intermediate. It can readily decompose to form a carboxyl radical (CO₂⁻•) and carbon dioxide. The carboxyl radical is a strong reducing agent and can further participate in the reduction of chromium species. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Chromium(III) oxide
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O
Carbon monoxide
Carbon dioxide
K₃[Cr(C₂O₄)₃]·3H₂O
Chromium(III) oxalate
Potassium oxalate
Chromium(III) carbonate
[Cr(C₂O₄)₃]³⁻
Oxalate radical anion
Chromate(VI)
[CrV(O)(Ox)₂]⁻

Redox Chemistry and Electrochemical Behavior of this compound

Electrochemical Characterization of Chromium Redox Potentials in Oxalate Media

The electrochemical behavior of chromium is significantly influenced by the presence of oxalate ligands. In aqueous solutions, Cr(III) forms stable complexes with oxalate. researchgate.net The electroreduction of these Cr(III) complex ions is a stepwise process that involves the formation of Cr(II) compounds as relatively stable intermediates. researchgate.net These Cr(II) species can then be further reduced to metallic chromium. mdpi.com

[Cr(II)(HC₂O₄)(H₂O)n]ads + H⁺ + 2e⁻ → Cr⁰ + H₂C₂O₄ + nH₂O mdpi.com

The reduction process of Cr(III) to Cr(II) in dimethyl sulphoxide solution has been observed to be irreversible, which is attributed to an inner-sphere redox reaction. rsc.org The presence of oxalate as a ligand affects the stability and reactivity of the different oxidation states of chromium. For instance, the reduction of Cr(VI) by oxalic acid is thermodynamically feasible, leading to the formation of Cr(III). preprints.org However, the resulting Cr(III) can form stable complexes with oxalate, such as [Cr(HC₂O₄)₃], which can hinder the reduction process. preprints.org

The redox potentials of chromium species are crucial for understanding their environmental behavior. While Cr(VI) is a known oxidant, the intermediate species Cr(V) and Cr(IV) are highly reactive and have higher standard redox potentials than Cr(VI) in acidic conditions. nsf.gov The complexation of these high-valent chromium species with ligands like oxalate can significantly alter their stability and reactivity.

Electrocatalytic Mechanisms Involving this compound

This compound complexes and related species have been investigated for their electrocatalytic properties. One notable application is in the electrochemical conversion of CO₂ to oxalate. A thin film of alloyed chromium and gallium oxides on glassy carbon has been shown to electrocatalytically generate oxalate from aqueous CO₂ with high efficiency. acs.orgresearchgate.net This process is sensitive to the hydrogen-bonding environment and is proposed to proceed through a CO-dependent pathway, avoiding the common CO₂•⁻ intermediate. acs.org

In the context of chromium electroplating from Cr(III) baths, oxalate is used as a complexing agent to form electroactive chromium complexes. mdpi.com The mechanism involves the direct reduction of these complexes at the cathode. mdpi.com The presence of organic ligands like oxalate can lead to the incorporation of carbon into the deposited chromium, forming chromium-carbon alloys. mdpi.com

Furthermore, the catalytic activity of chromium compounds in oxidation reactions can be influenced by oxalate. For example, the chromic acid oxidation of certain substrates is accelerated by oxalic acid. researchgate.net The proposed mechanism involves the formation of a chromium(VI)-oxalic acid complex, which is more reactive than free chromic acid. researchgate.net This suggests that the oxalate ligand facilitates the one-electron reduction of Cr(VI) to Cr(V) by increasing the reduction potential of the Cr(VI)/Cr(V) couple due to the high stability of the resulting Cr(V)-oxalic acid complex. researchgate.net

Ligand Exchange and Substitution Reactions in this compound Complexes

The inertness of the d³ Cr(III) ion towards ligand substitution is a well-known characteristic, which makes its complexes, including those with oxalate, kinetically stable. rsc.org However, ligand exchange and substitution reactions do occur and are fundamental to understanding the formation and transformation of these complexes.

Kinetic Studies of Ligand Substitution Processes in this compound Systems

Kinetic studies provide valuable insights into the mechanisms of ligand substitution in this compound complexes. These reactions are often slow, allowing for monitoring by conventional analytical techniques. unige.ch

The substitution of aqua ligands in cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ by other ligands, such as L-Dopa, has been studied. The reaction proceeds through an outer-sphere association between the complex and the entering ligand, followed by chelation. researchgate.net Similarly, the replacement of water ligands in cis-[Cr(mal)₂(H₂O)₂]⁻ (where mal is malonate, an analogue of oxalate) by 2,2'-dipyridyl and 1,10-phenanthroline (B135089) also occurs via an outer-sphere association followed by an associative process for the transformation of the outer-sphere complex into the product. niscpr.res.in

The aquation (substitution by water) of this compound complexes is often acid-catalyzed. For instance, the aquation of [Cr(C₂O₄)₂(2-hnic)]²⁻ (where 2-hnic is 2-hydroxynicotinic acid) involves a slow, acid-catalyzed chelate-ring opening at the Cr-O bond. researchgate.net The rate law for this process is established as kobs = kH * QH[H⁺]. researchgate.net In contrast, for [Cr(C₂O₄)₂(3-hpic)]²⁻ (where 3-hpic is 3-hydroxypicolinic acid), the mechanism involves a reversible chelate-ring opening at the Cr-N bond followed by the rate-determining liberation of the one-end bonded ligand. researchgate.net

The anation of cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ by oxalate species is a slower process that follows the rapid isomerization of the trans isomer. researchgate.net The rate-determining step is suggested to be the dissociation of a water ligand from the diaquo complex after an outer-sphere association with oxalate or bioxalate ions. researchgate.net

Iron(III) ions can induce the substitution of oxalate by water in complexes like [Cr(C₂O₄)₂(L–L)]⁻ and [Cr(C₂O₄)(L–L)(H₂O)₂]⁺ (where L-L are aminodeoxysugar ligands). tandfonline.com The reaction kinetics show a dependence on the concentration of Fe³⁺, indicating its role in facilitating the oxalate removal. tandfonline.com The proposed kinetic equations for these processes are:

-d[Cr(C₂O₄)₂(L–L)]⁻/dt = {a + b[Fe(H₂O)₆]³⁺}[Cr(C₂O₄)₂(L–L)⁻] tandfonline.com

-d[Cr(C₂O₄)(H₂O)₂(L–L)]⁺/dt = {c + d[Fe(H₂O)₆]³⁺}[Cr(C₂O₄)(H₂O)₂(L–L)]⁺ tandfonline.com

Kinetic Data for Ligand Substitution Reactions
Reacting ComplexEntering/Inducing SpeciesProposed MechanismRate LawReference
cis-[Cr(C₂O₄)₂(H₂O)₂]⁻L-DopaOuter-sphere association followed by chelation- researchgate.net
[Cr(C₂O₄)₂(2-hnic)]²⁻H₂O (acid-catalyzed)Slow chelate-ring opening at Cr-O bondkobs = kH * QH[H⁺] researchgate.net
[Cr(C₂O₄)₂(3-hpic)]²⁻H₂O (acid-catalyzed)Reversible chelate-ring opening at Cr-N bondkobs = k₁ + k₋₁/Q₁[H⁺] researchgate.net
[Cr(C₂O₄)₂(L–L)]⁻H₂O (Fe³⁺ induced)Fe³⁺ assisted oxalate removal-d[Complex]/dt = {a + b[Fe(H₂O)₆]³⁺}[Complex] tandfonline.com

Stereochemical Outcomes and Isomerization Pathways of this compound Complexes

Chromium(III) oxalate complexes, particularly the tris(oxalato)chromate(III) ion, [Cr(C₂O₄)₃]³⁻, are chiral and can exist as optical enantiomers. rsc.orgscirp.org The interconversion between different stereoisomers, such as cis and trans isomers of diaquabis(oxalato)chromate(III), [Cr(C₂O₄)₂(H₂O)₂]⁻, is a key aspect of their chemistry.

The cis isomer of [Cr(C₂O₄)₂(H₂O)₂]⁻ is thermodynamically more stable than the trans isomer. rsc.org However, the less soluble trans isomer can be preferentially crystallized from an equilibrium mixture. uwimona.edu.jm The kinetics of the trans to cis conversion and the racemization of the optical enantiomers of the cis isomer have been studied, and the rates are found to be nearly equal and independent of pH in the range of 3-7. rsc.org

The mechanism of isomerization for trans-[Cr(ox)₂(OH₂)₂]⁻ is proposed to involve the one-ended dissociation of a Cr-oxalate chelate ring. rsc.org This is supported by the negative activation volume (ΔV‡ = -16.6 cm³ mol⁻¹), which suggests significant solvation of the free carboxylate end upon ring-opening. rsc.org This contrasts with the malonato analogue, which is believed to isomerize via dissociation of an aqua ligand. rsc.org

Photoaquation can also lead to isomerization. For example, the photochemistry of cis-[Cr(en)₂(OH)₂]⁺ (where en is ethylenediamine) shows both photoisomerization to the trans isomer and photoaquation. econtent.in An associative mechanism involving a heptacoordinate intermediate has been proposed to explain the stereochemical specificity in the photoaquation of some chromium(III) ammine complexes. econtent.in

Catalytic Roles and Mechanistic Aspects of this compound Derivatives

This compound complexes and their derivatives can act as catalysts in various chemical transformations. Their catalytic activity is often linked to the ability of the chromium center to cycle between different oxidation states and the role of the oxalate ligand in stabilizing key intermediates.

Chromium(III) complexes containing oxalate anions, when activated by modified methylaluminoxane (B55162) (MMAO-12), have been shown to be highly active catalysts for ethylene (B1197577) oligomerization. nih.gov These catalytic systems can produce polyethylene (B3416737) oligomers consisting of 8 to 12 monomer units. nih.gov

In oxidation reactions, chromium(VI) is a powerful oxidizing agent, and its reactivity can be modulated by oxalate. The oxidation of various substrates by Cr(VI) can be catalyzed by chelating agents like oxalic acid. researchgate.net The mechanism is believed to involve the formation of a more reactive complex between Cr(VI) and the chelating agent. researchgate.net Specifically, in the presence of oxalic acid, a significant rate acceleration is observed, which is attributed to an increase in the Cr(VI)/Cr(V) reduction potential due to the formation of a stable Cr(V)-oxalic acid complex. researchgate.net

The reduction of Cr(VI) to Cr(III) by oxalic acid is an important environmental process. preprints.org While the reaction is thermodynamically favorable, the formation of stable Cr(III)-oxalate complexes can inhibit the process. preprints.org Understanding the catalytic and inhibitory roles of oxalate in chromium redox cycling is crucial for applications in both synthesis and remediation.

This compound as a Precursor in Heterogeneous Catalysis

This compound is utilized as a solid precursor in the synthesis of heterogeneous catalysts. akjournals.com The preparation of catalysts from solid precursors like hydroxides, carbonates, or oxalates is a key method where the crucial step is the synthesis of the precursor itself, rather than the final catalyst. akjournals.com This approach involves the solid-state transformation of the precursor into the desired catalytically active oxide. akjournals.com This method offers significant control over the final product, often preventing undesirable atomic restructuring and preserving specific structures and textures, a principle of topochemistry or 'chimie douce'. akjournals.com

The primary transformation pathway for a this compound precursor is thermal decomposition (calcination). This process yields highly dispersed chromium oxides or mixed metal oxides, which constitute the active phase of the catalyst. For instance, the thermal decomposition of an organic-inorganic hybrid salt containing the trans-diaquabis(oxalato-κ2O1,O2)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, proceeds in distinct steps, ultimately leading to a final residue of chromium(III) oxide (Cr₂O₃). scirp.org Similarly, highly active copper chromite catalysts, used for reactions like CO oxidation, can be produced by the thermal decomposition of precursors such as ammoniac copper oxalate chromate (B82759). researchgate.netresearchgate.net

Research has shown that the choice of the chromium precursor salt significantly influences the properties and catalytic performance of the final product. mdpi.com Studies comparing catalysts derived from different precursors (e.g., sulfate, acetylacetonate, nitrate (B79036), and dichromate) for propane (B168953) and isobutane (B21531) dehydrogenation demonstrate that the precursor type affects the efficiency and the yield of the desired products. mdpi.com The use of oxalate precursors is part of a broader strategy for preparing various metal oxide catalysts, where the morphology and surface area of the resulting oxides can be controlled. cardiff.ac.uk For example, cobalt oxalate and iron oxalate precursors prepared using deep eutectic solvents can form rod-shaped morphologies that are retained after calcination into the respective oxides. cardiff.ac.uk

The table below summarizes examples of catalysts synthesized using oxalate-based precursors and their applications.

Table 1: Examples of Heterogeneous Catalysts Prepared from Oxalate Precursors

Catalyst Precursor Compound(s) Transformation Method Application Reference(s)
Chromium(III) Oxide (C₅H₁₂N)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O Thermal Decomposition General Catalyst Component scirp.org
Copper Chromite (CuCr₂O₄) Ammoniac Copper Oxalate Chromate Thermal Decomposition CO Oxidation researchgate.net
Cobalt Oxide (Co₃O₄) Cobalt Oxalate Calcination Total Oxidation of Propane cardiff.ac.uk
Iron Oxide (Fe₂O₃) Iron Oxalate Calcination Total Oxidation of Propane cardiff.ac.uk
CrOₓ/SiO₂ Chromium salts (general) Impregnation and Calcination Propane/Isobutane Dehydrogenation mdpi.com

Investigation of Catalytic Cycles and Active Sites Involving this compound

Catalytic cycles involving this compound species often revolve around the versatile redox chemistry of chromium. The interaction between chromium ions and oxalate ligands can lead to the formation of intermediate complexes that are central to the reaction mechanism.

In the reduction of hexavalent chromium (Cr(VI)) by oxalic acid, the process involves the formation of an ester-like intermediate compound between HCrO₄⁻ and H₂C₂O₄, followed by an internal electron transfer that reduces Cr(VI) to Cr(III) and oxidizes oxalate to CO₂. nih.govpreprints.org The resulting Cr(III) can form stable complex compounds with excess oxalate, such as [Cr(HC₂O₄)₃], which can sometimes inhibit the reduction process unless broken down, for instance by high temperatures. nih.govpreprints.org

A distinct catalytic cycle has been identified in the electrochemical reduction of chromium complexes. In the polarographic reduction of Cr(C₂O₄)(H₂O)₄⁺, the Cr(II) species generated at the electrode acts as a catalyst for the reaction between the parent Cr(III) complex and free oxalate ions in the diffusion layer, accelerating the formation of Cr(C₂O₄)₂(H₂O)₂⁻. acs.org This demonstrates a cycle where the product of an electrode reaction catalyzes a subsequent chemical step. A similar catalytic cycle is exploited in analytical techniques where Cr(II) is oxidized back to Cr(III) by nitrate, amplifying the analytical signal for chromium detection. nih.gov

The active sites in catalysts derived from chromium precursors are typically the chromium ions themselves, which can exist in multiple oxidation states (e.g., Cr²⁺, Cr³⁺, Cr⁵⁺, Cr⁶⁺). mdpi.com For chromium oxide catalysts used in dehydrogenation, the active species are believed to be an oxidation-reduction cycle involving these various chromium ions. mdpi.com In other reactions, the mechanism is based on the availability of coordination sites on the chromium ion. For example, the catalytic activity of chromium(III) tricarboxylates in acid-epoxy reactions is attributed to the transient occupation of available Cr(III) coordination sites by the epoxide and carboxylic acid molecules, placing them in the correct orientation for reaction. google.com The acid-base properties of the metal oxide support and the interaction with the chromium species are also crucial in activating reactants and directing reaction pathways. academie-sciences.fr

Table 2: Investigated Catalytic Cycles and Active Sites Involving Chromium and Oxalate

Catalytic System Reaction Type Proposed Active Species / Intermediate Key Mechanism Feature Reference(s)
Cr(VI) + Oxalic Acid Chemical Reduction Cr(VI)-oxalate ester-like compound Inner-sphere electron transfer from oxalate to chromium. nih.govpreprints.org nih.govpreprints.org
Electrochemical Reduction of Cr(III)-oxalate Electrochemical Cr(II) species Cr(II) produced at the electrode catalyzes the reaction of Cr(III) with oxalate. acs.org acs.org
TiO₂ / UV / Cr(VI) / Oxalate Photocatalytic Reduction Cr(V)-oxalate complexes Sequential one-electron reduction of Cr(VI) to Cr(V) and then to Cr(III). acs.org acs.org
Cr(III) Tricarboxylate Epoxy-Carboxylic Acid Reaction Coordinated Cr(III) center Transient coordination of both reactants to available sites on the Cr(III) ion. google.com google.com
CrOₓ on Support Alkane Dehydrogenation Cr²⁺/Cr³⁺/Cr⁵⁺/Cr⁶⁺ redox couple Oxidation-reduction cycle of chromium ions serves as the active site. mdpi.com mdpi.com

Advanced Applications and Functional Materials Derived from Chromium Oxalate Precursors

Precursor Chemistry for Advanced Material Synthesis Utilizing Chromium Oxalate (B1200264)

The chemistry of chromium oxalate as a precursor is centered on its thermal decomposition behavior. When heated, this compound and its complex derivatives break down, releasing gaseous byproducts like carbon dioxide and carbon monoxide, and leaving behind a solid residue of chromium oxide or a mixed metal oxide. lew.ro This process provides a versatile route to various materials with tailored properties.

The thermal decomposition of this compound precursors is a highly effective method for producing chromium oxides and mixed metal oxides with controlled stoichiometry and structure. lew.ro This technique is particularly advantageous compared to traditional ceramic methods, which often require high temperatures and repeated grinding, and can result in multiphase products. lew.ro The oxalate method facilitates the formation of single-phase precursors, which upon calcination, yield well-dispersed, high-surface-area mixed oxides. lew.ro

A notable application of this method is the synthesis of chromium-containing mixed metal oxides. For instance, chromium niobate (CrNbO₄) and chromium tantalate (CrTaO₄) have been synthesized through the pyrolysis of oxalate-based heterometallic complexes. irb.hr This approach allows for the creation of these oxides at lower temperatures than conventional solid-state synthesis. irb.hr Similarly, nanostructured chromium molybdate (B1676688) (Cr₂(MoO₄)₃) has been prepared by heating an oxalate precursor, resulting in nanoparticles with specific catalytic properties. jmaterenvironsci.com The thermal decomposition of mixed oxalate precursors containing chromium has also been utilized to create Cu-Cr-Fe ternary metal oxides. tandfonline.com

The decomposition process itself can vary depending on the metal ions involved. For coordination compounds with Cr(III), the decomposition involves the evolution of both carbon dioxide and smaller amounts of carbon monoxide. lew.ro The temperature of calcination is a critical parameter that determines the final phase and crystallinity of the oxide product. For example, in the synthesis of chromium molybdate, a temperature of 600 °C was chosen for the calcination of the oxalate precursor to obtain the desired oxide. jmaterenvironsci.com

The use of heterometallic oxalate compounds as single-source precursors is a key strategy. For example, 1D heterometallic oxalate compounds of the type {[CaCr₂(L)₂(C₂O₄)₄]·xH₂O}n (where L is a ligand like 2,2′-bipyridine or 1,10-phenanthroline) have been synthesized and shown to be effective precursors for the formation of Ca-Cr mixed oxides upon thermal analysis. researchgate.net

Table 1: Examples of Mixed Metal Oxides Synthesized from this compound Precursors

Target Oxide Precursor Type Synthesis Method Reference
CrNbO₄ Heterometallic oxalate complex Pyrolysis irb.hr
CrTaO₄ Heterometallic oxalate complex Pyrolysis irb.hr
Cr₂(MoO₄)₃ Oxalate precursor Thermal decomposition jmaterenvironsci.com
Ca-Cr oxides 1D heterometallic oxalate compounds Thermal analysis researchgate.net
Cu-Cr-Fe oxides Mixed metal oxalates Mechanical grinding followed by thermal decomposition tandfonline.com

The thermal decomposition of this compound and its related complexes is a versatile method for the synthesis of nanomaterials and composites. This approach allows for the creation of materials with high surface areas and controlled morphologies, which are crucial for a range of applications. The decomposition of the oxalate precursor can lead to the formation of nanoparticles of chromium oxide or mixed metal oxides. jmaterenvironsci.comscience.gov

A general method for preparing various mesoporous transition metal oxides involves the thermal decomposition of their respective oxalates. This method is noted for being versatile, cost-effective, and environmentally friendly. acs.org The final mesoporous structure of the metal oxides is largely determined by the calcination temperature, with the mesoporous structures being well-constructed from the metal oxide nanoparticles that result from the thermal decomposition of the oxalate. acs.org

In the context of chromium, chromium oxide nanoparticles have been synthesized using various methods, including those that could be adapted from oxalate precursors. science.gov For instance, the synthesis of Cr₂(MoO₄)₃ nanoparticles was achieved through the thermal decomposition of an oxalate precursor prepared from chromium nitrate (B79036), ammonium (B1175870) molybdate, and oxalic acid. jmaterenvironsci.com The resulting material consisted of nanoparticles that were then tested for their catalytic activity. jmaterenvironsci.com

Furthermore, the decomposition of mixed metal oxalates can lead to the formation of composite nanomaterials. For example, Cu-Cr-Fe ternary nanocomposite metal oxides have been prepared through a facile mechanical grinding method of the respective oxalates followed by thermal treatment. tandfonline.com This process yields a material with enhanced catalytic properties due to the synergistic effects between the different metal oxide nanoparticles. tandfonline.com The use of oxalate co-precipitation can also yield homogeneous solid solution oxalates which, upon thermal decomposition, form single-phase ferrite (B1171679) spinels. researchgate.net

This compound plays a significant role in the synthesis and structure of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org Oxalate anions (ox²⁻) are effective linkers in the formation of both 2D and 3D metal-organic architectures. royalsocietypublishing.org

The combination of trivalent cations like Cr³⁺ with oxalate anions can lead to the formation of layered MOF materials. royalsocietypublishing.org Historically, some of the first examples of minerals with MOF structures were metal oxalates. royalsocietypublishing.org This highlights the natural tendency of oxalates to form extended framework structures with metal ions.

In the synthesis of chromium-containing MOFs, this compound itself may not always be the direct starting material, but the oxalate ligand is a key component of the final structure. For example, methods have been developed for preparing MOFs comprising Cr³⁺ ions and carboxylate ligands. google.com One innovative approach involves a post-synthetic modification where a pre-existing MOF is reacted with a source of Cr²⁺ ions, which leads to the reduction of the original metal ions in the framework and their subsequent replacement by chromium, which is then oxidized to Cr³⁺. google.com

The structural versatility of oxalate as a ligand allows it to bridge neighboring metal centers, creating robust frameworks. royalsocietypublishing.org The specific coordination environment and the resulting dimensionality of the MOF can be influenced by the choice of other ligands present in the synthesis. For instance, the use of ligands like 2,2′-bipyridine in conjunction with chromium and oxalate can lead to the formation of heterometallic oxalate-based MOFs. researchgate.net

Role in Catalysis and Electrocatalysis with this compound Derived Materials

Materials derived from this compound precursors have shown significant promise in the fields of catalysis and electrocatalysis. The controlled synthesis of chromium oxides and mixed metal oxides from these precursors allows for the creation of catalysts with high surface areas, specific crystalline phases, and well-dispersed active sites, all of which are critical for high catalytic performance.

Chromium-based materials are widely used as heterogeneous catalysts in a variety of chemical reactions. researchgate.net The catalytic activity of these materials is strongly dependent on the oxidation state of chromium, its coordination environment, and its interaction with the support material. researchgate.net The use of this compound as a precursor allows for fine-tuning of these properties.

Materials derived from the thermal decomposition of this compound precursors have demonstrated catalytic activity in several reactions. For example, nanostructured chromium molybdate (Cr₂(MoO₄)₃), synthesized from an oxalate precursor, has been shown to be a promising catalyst for the selective oxidation of methanol (B129727) and the oxidation and degradation of methylene (B1212753) blue dye. jmaterenvironsci.com The synthesis method from the oxalate precursor is crucial as it significantly influences the catalytic properties of the resulting material. jmaterenvironsci.com

Mixed metal oxides containing chromium, prepared from oxalate precursors, are also effective catalysts. Cu-Cr-Fe ternary composite metal oxides, synthesized from the corresponding oxalates, have shown enhanced catalytic activity for the thermal decomposition of ammonium perchlorate, a key component in solid propellants. tandfonline.com The synergistic effect between the CuO, Cr₂O₃, and Fe₂O₃ nanoparticles in the composite material leads to a significant improvement in catalytic performance. tandfonline.com The oxalate route has also been noted for its potential in preparing spinel structures like Ni₁.₅Mn₁.₅O₄ and zinc manganites (ZnxMn₃₋ₓO₄), which have catalytic applications. lew.ro

The photocatalytic activity of materials derived from this compound has also been explored. For instance, chromium niobate (CrNbO₄) and chromium tantalate (CrTaO₄), prepared from oxalate-based complexes, have been investigated for their photocatalytic activity in the degradation of dyes due to their suitable band gap energies. irb.hr

Table 2: Catalytic Applications of Materials Derived from this compound

Catalyst Precursor Reaction Catalyzed Reference
Cr₂(MoO₄)₃ Oxalate precursor Oxidation of methylene blue jmaterenvironsci.com
Cu-Cr-Fe composite metal oxide Mixed metal oxalates Thermal decomposition of ammonium perchlorate tandfonline.com
CrNbO₄ Heterometallic oxalate complex Photocatalytic dye degradation irb.hr
CrTaO₄ Heterometallic oxalate complex Photocatalytic dye degradation irb.hr

Materials derived from this compound are also finding applications in the field of electrocatalysis. The design of efficient electrocatalysts is crucial for various energy-related applications, including CO₂ reduction and water splitting. tum.de

A significant example of the electrocatalytic application of a chromium-containing material is the use of a Cr-Ga oxide thin film for the conversion of CO₂ to oxalate in an aqueous solution. acs.orgresearchgate.net This electrocatalyst, composed of alloyed chromium and gallium oxides, demonstrates high Faradaic efficiencies for oxalate generation at a relatively low overpotential. acs.orgresearchgate.net The unique composition of this catalyst enables the conversion of CO₂ to oxalate in a protic solvent, a process that typically requires nonaqueous electrolytes. acs.orgresearchgate.net The reaction pathway is proposed to be sensitive to the hydrogen bonding environment and avoids the commonly invoked CO₂•⁻ intermediate. researchgate.net

In the context of photocatalysis, which shares mechanistic principles with electrocatalysis, the role of oxalate in the reduction of chromium(VI) has been studied. In the heterogeneous photocatalytic reduction of Cr(VI) over TiO₂ particles, the presence of oxalate can facilitate the reduction process, particularly at acidic pH. acs.orgnih.gov The reaction involves the formation of chromium(V) oxalate complexes as intermediates, which are then further photocatalytically degraded. acs.orgnih.gov This suggests a sequential one-electron-transfer process for the reduction of Cr(VI) in the presence of oxalate. acs.org

While direct electrocatalytic applications of this compound itself are not widely reported, the materials derived from it, particularly chromium oxides and mixed oxides, are promising candidates for various electrocatalytic reactions. The ability to control the composition and structure of these materials through the oxalate precursor route is a key advantage in designing effective electrocatalysts.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chromium(III) oxide
Chromium niobate
Chromium tantalate
Chromium molybdate
Calcium-chromium mixed oxides
Copper-chromium-iron ternary metal oxides
Zinc manganites
Nickel manganite
Chromium(VI)
Chromium(V) oxalate complexes
Chromium-gallium oxide
Titanium dioxide
Carbon dioxide
Carbon monoxide
2,2′-bipyridine
1,10-phenanthroline (B135089)
Ammonium perchlorate
Methylene blue
Methanol
Copper(II) oxide
Iron(III) oxide
Gallium oxide
Ammonium molybdate
Oxalic acid

Spectroscopic and Luminescent Probes Based on this compound Systems

This compound complexes, particularly the tris(oxalato)chromate(III) ion, [Cr(C₂O₄)₃]³⁻, serve as significant subjects in the study of luminescence, acting as a molecular counterpart to chromium-doped solids like ruby. aip.orgunige.ch Their unique photophysical properties form the basis for developing advanced spectroscopic and luminescent probes.

Mechanistic Understanding of Luminescence Properties of this compound

The luminescence of chromium(III) oxalate systems is primarily characterized by phosphorescence, a spin-forbidden process. aip.org The mechanistic understanding of these light-emitting properties involves a series of electronic transitions and relaxation pathways within the chromium(III) ion's d-orbitals, which are heavily influenced by the surrounding oxalate ligands.

The central chromophore in these systems is the CrO₆ unit, where the chromium(III) ion is in a pseudo-octahedral environment. aip.orgunige.ch The absorption of light promotes the complex from its ground state (⁴A₂) to higher energy quartet excited states, such as the ⁴T₂ state. aip.org Following this excitation, a highly efficient process known as intersystem crossing (ISC) occurs, where the molecule transitions from the quartet (⁴T₂) manifold to the lowest doublet excited state (²E). aip.org It is from this ²E state that the characteristic luminescence, a narrow band of light, is emitted as the complex relaxes back to the ⁴A₂ ground state. aip.org This ²E → ⁴A₂ transition is responsible for the phosphorescence observed in these systems. aip.org

Several factors critically influence the luminescence intensity and lifetime:

Temperature: The luminescence of this compound is highly dependent on temperature. aip.org In concentrated systems, the luminescence strength decreases at temperatures above 4.2 K. aip.org For systems where Cr(III) is doped into a host lattice, the luminescence is quenched at temperatures above 100 K. aip.org This quenching is primarily due to a thermally induced back intersystem crossing (BISC), where the molecule is promoted from the luminescent ²E state back to the non-emissive ⁴T₂ state, from which it can return to the ground state via non-radiative pathways. aip.org

Concentration: The concentration of the [Cr(C₂O₄)₃]³⁻ complex also affects its luminescent behavior. aip.org At high concentrations, energy migration between neighboring chromophores can occur, which may lead to quenching if the energy is transferred to trap sites. researchgate.net

Host Lattice: The environment surrounding the this compound complex can alter its photophysical properties. The molecular architecture of certain three-dimensional network structures can separate the [Cr(C₂O₄)₃]³⁻ chromophores enough to prevent quenching by super-exchange interactions, allowing for efficient energy migration within the ²E state. unige.ch

Interestingly, fluorescence from the ⁴T₂ state is generally not observed in this compound systems at temperatures where phosphorescence is quenched. aip.org This has been attributed to efficient non-radiative depopulation of the ⁴T₂ state or alternative relaxation pathways. aip.org Computational studies using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in examining the ground state properties and interpreting the electronic spectra, providing a theoretical foundation for these observed mechanistic pathways. aip.org

ProcessElectronic TransitionDescriptionSignificance
Absorption⁴A₂ → ⁴T₂Initial excitation of the chromium complex by light absorption.Initiates the photophysical cycle.
Intersystem Crossing (ISC)⁴T₂ → ²EA rapid, non-radiative transition between states of different spin multiplicity. aip.orgPopulates the luminescent ²E state, making phosphorescence possible. aip.org
Phosphorescence²E → ⁴A₂A slow, spin-forbidden radiative decay that produces the characteristic luminescence. aip.orgThe primary light-emitting process in this compound systems. aip.org
Back Intersystem Crossing (BISC)²E → ⁴T₂A thermally activated, non-radiative transition that depopulates the luminescent state. aip.orgA major pathway for luminescence quenching at higher temperatures. aip.org

Design Principles for Sensor Applications Involving this compound

The development of luminescent sensors relies on creating systems where an analyte measurably alters the sensor's optical properties, such as its emission intensity or lifetime. rsc.orgrsc.org For this compound-based systems, sensor design would leverage the compound's distinct phosphorescence, which can be modulated through specific interactions with a target molecule or ion. sci-hub.se The core design principles can be categorized as follows:

Analyte-Modulated Luminescence: The fundamental principle is that the interaction between the this compound probe and the analyte induces a change in the luminescence signal. This can be achieved by designing a complex where the analyte either enhances or quenches the emission from the ²E state. For example, a target molecule binding to the complex could disrupt non-radiative decay pathways, leading to enhanced luminescence, or it could introduce new quenching mechanisms.

Activity-Based Sensing (Chemodosimetry): This approach involves an irreversible chemical reaction between the sensor and the analyte, which triggers a change in the luminescence. nih.gov A this compound-based probe could be designed with a reactive site. The reaction with a specific analyte at this site would permanently alter the ligand field around the chromium(III) ion, "switching" its luminescence on or off.

Ligand-Based Recognition: The sensor's selectivity is determined by the ligands attached to the chromium center. While the oxalate ligands are crucial for the fundamental photophysics, other ligands can be incorporated into the complex to act as specific recognition sites for target analytes. nih.gov For instance, a complex such as cis-[Cr(C₂O₄)(pyridoxamine)(OH₂)₂]⁺ has been identified for use as a molecular sensor, demonstrating the feasibility of this approach. sci-hub.se The binding of an analyte to the recognition ligand would cause a conformational or electronic change that is transmitted to the chromium core, altering its emission properties.

Displacement Assays: In this design, a "placeholder" molecule is weakly bound to a recognition site on the chromium complex, quenching its luminescence. The target analyte, having a stronger affinity for the site, displaces the quencher, thereby restoring or "turning on" the luminescence.

Design PrincipleMechanism of ActionExample Concept
Analyte-Modulated LuminescenceAnalyte binding alters the efficiency of radiative vs. non-radiative decay pathways.A cation binding near the oxalate ligand could stiffen the complex, reducing vibrational quenching and enhancing emission.
Activity-Based SensingAn irreversible chemical reaction with the analyte changes the coordination sphere of the Cr(III) ion. nih.govA probe reacts with hydrogen peroxide, cleaving a quenching ligand and activating luminescence.
Ligand-Based RecognitionA specific ligand on the complex selectively binds the target analyte, inducing a photophysical change. nih.govA this compound complex functionalized with a crown ether to selectively bind and detect alkali metal ions.
Displacement AssayThe analyte displaces a pre-bound quencher molecule from the complex, restoring luminescence.A luminescent this compound complex is pre-complexed with a quencher. The target analyte displaces the quencher, causing a detectable signal.

Theoretical Predictions and Experimental Realizations of Novel Functions for this compound Materials

The advancement of functional materials derived from this compound precursors is a testament to the powerful synergy between theoretical modeling and experimental synthesis. Computational chemistry provides predictions about structure and properties, which guide experimental efforts to create novel materials with tailored functions, including magnetism and catalysis. unige.chsci-hub.se

Theoretical predictions, primarily using DFT and TD-DFT methods, have offered profound insights. For example, computational studies on potassium diaquabis(oxalato)chromate(III) predicted that the cis-isomer is energetically more stable than the trans-isomer by approximately 2.1 kcal/mol. sci-hub.se Furthermore, TD-DFT calculations successfully predicted the maximum absorption wavelengths for both isomers to be around 415 nm and 560 nm. sci-hub.se Beyond simple energetics, theoretical modeling has been used to understand complex photochemical processes. Calculations on the [Cr(C₂O₄)₃]³⁻ ion revealed a specific conical intersection connecting an excited state with the ground state, which accounts for the experimentally observed photoinduced racemization via the breaking of a chromium-oxygen bond. aip.orgresearchgate.net

These theoretical predictions have been consistently validated and realized through experimental work. The synthesis of potassium diaquabis(oxalato)chromate(III) confirmed that the cis-isomer is indeed the more stable product, and UV-Vis spectrophotometry showed maximum absorption wavelengths at 415 nm and 560 nm, in excellent agreement with the theoretical calculations. sci-hub.se

The true potential of this compound is realized when it is used as a versatile building block for constructing complex, functional materials. researchgate.netscirp.org Experimentalists have leveraged the unique properties of the [Cr(C₂O₄)₃]³⁻ anion—its chirality, paramagnetic nature, and ability to act as a metalloligand—to create sophisticated supramolecular architectures. scirp.orgscirp.org

Key experimental realizations include:

Molecule-Based Magnets: By combining the [Cr(C₂O₄)₃]³⁻ complex with other metal ions like manganese(II), researchers have synthesized 2D and 3D bimetallic networks. unige.ch These materials exhibit interesting magnetic properties, such as ferrimagnetic ordering below a critical temperature. unige.ch

Chiral Functional Materials: The inherent chirality of the [Cr(C₂O₄)₃]³⁻ complex can be transferred to a bulk material. unige.ch When crystallized with an enantiopure chiral cation, the resulting compound forms in a chiral space group, leading to spectacular magneto-chiral effects. unige.ch

Open-Framework Polymers: The tris(oxalato)chromate(III) unit can be linked by other metal ions (e.g., Ba²⁺ and Ag⁺) to form three-dimensional coordination polymers. scirp.orgscirp.org These materials can feature well-defined, one-dimensional nanochannels that can encapsulate guest molecules, such as water, opening possibilities for applications in separation or storage. scirp.orgscirp.org

Area of StudyTheoretical PredictionExperimental Realization
Isomer StabilityDFT calculations predicted the cis-isomer of [Cr(H₂O)₂(C₂O₄)₂]⁻ to be more stable than the trans-isomer. sci-hub.seExperimental synthesis and observation confirmed the higher stability of the cis-isomer. sci-hub.se
Spectroscopic PropertiesTD-DFT calculated absorption maxima for [Cr(H₂O)₂(C₂O₄)₂]⁻ isomers at ~415 nm and ~560 nm. sci-hub.seUV-Vis spectra of the synthesized isomers showed absorption maxima at 415 nm and 560 nm. sci-hub.se
PhotochemistryCalculations predicted a pathway for photoinduced racemization of [Cr(C₂O₄)₃]³⁻ via Cr-O bond rupture. aip.orgresearchgate.netThe photoinduced racemization of the complex is a well-documented experimental phenomenon. aip.org
Functional MaterialsThe [Cr(C₂O₄)₃]³⁻ unit was proposed as a building block for magnetic and chiral materials. unige.chSynthesis of 2D and 3D bimetallic oxalate-bridged networks with ferrimagnetic ordering and magneto-chiral properties. unige.ch
Porous ArchitecturesThe ability of the [Cr(C₂O₄)₃]³⁻ complex to act as a bridging metalloligand suggested the formation of network structures. scirp.orgSynthesis of coordination polymers like Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O with water-filled nanochannels. scirp.orgscirp.org

Interactions with Other Chemical Systems and Environmental Considerations in Academic Context

Sorption and Complexation Behavior of Chromium Oxalate (B1200264) in Environmental Matrices

The mobility and bioavailability of chromium in the environment are largely controlled by sorption and complexation reactions. Chromium(III) organic complexes, including chromium oxalate, are central to these phenomena, influencing how chromium is distributed between solid and aqueous phases. bioline.org.br

This compound is generally characterized as being highly insoluble in water. americanelements.com However, its speciation and actual solubility in dynamic aqueous environments are influenced by a variety of factors, most notably pH. oieau.frtandfonline.com In acidic conditions (pH < 5), Cr(III) tends to form monomeric complexes with natural organic matter (NOM). nih.gov As pH increases, polynuclear chromium(III)-NOM complexes, such as dimers and tetramers, become more prevalent. nih.gov

The complexation of Cr(III) with oxalate can increase the mobility and bioavailability of chromium by dissolving solid forms like amorphous Cr(OH)₃(s). bioline.org.br Studies have shown that organic acids, including oxalate, can significantly enhance the dissolution of Cr(III) from iron (oxyhydr)oxides, with the effect being more pronounced at lower pH levels. researchgate.net The stability of chromium-oxalate complexes is pH-dependent; for instance, some Cr(III)-organic complexes can decompose at very low pH (e.g., pH < 3). bioline.org.br

Table 1: Speciation of Chromium(III) under Varying pH Conditions with Organic Ligands

pH Range Dominant Chromium(III) Species with NOM Observations on Solubility/Mobility
< 4 Slow complexation equilibrium (≥ 3 months) nih.gov Enhanced dissolution of Cr(III) from minerals by organic acids. researchgate.net
< 5 Monomeric Cr(III)-NOM complexes nih.gov Some Cr(III)-organic complexes may decompose at very low pH. bioline.org.br

This table provides an interactive overview of how pH influences the speciation and behavior of chromium(III) in the presence of organic matter.

The interaction of this compound with natural organic matter (NOM) and mineral surfaces is a key determinant of its environmental fate. bioline.org.br NOM, which includes substances like humic and fulvic acids, contains functional groups such as carboxyl and phenolic hydroxyl groups that can coordinate with Cr(III) to form stable, soluble complexes. nih.govresearchgate.net This complexation can enhance the mobility of chromium in aquatic environments. bioline.org.br

Simultaneously, this compound interacts with mineral surfaces, which are abundant in soils and sediments. These surfaces, particularly those of iron (oxyhydr)oxides (e.g., goethite, hematite) and clay minerals, possess reactive sites that can adsorb chromium complexes. srce.hrprinceton.edutandfonline.com The nature of this interaction can be competitive; for example, oxalate can compete with chromate (B82759) [Cr(VI)] for binding sites on minerals like lepidocrocite. mdpi.com The adsorption process is influenced by the mineral's surface properties and the solution's pH. srce.hr Oxalate modification of iron surfaces has been shown to dramatically promote the removal of Cr(VI) by accelerating electron transfer and enhancing surface reduction. acs.org

Furthermore, Cr(III)-organic complexes can sorb onto soil particles, which can either increase chromium mobility if the complexes remain soluble or decrease it if they are sequestered onto the solid phase. bioline.org.br The presence of dissolved organic matter can also indirectly facilitate chromium immobilization by improving the aggregation and deposition of coprecipitate particles through electrostatic interactions or bridging. acs.org

Biogeochemical Transformations and Cycling Relevance of this compound

Chromium undergoes complex biogeochemical cycling, involving redox transformations, precipitation, and complexation. researchgate.net this compound is a relevant species in this cycle, particularly in the transformation between the more toxic and mobile hexavalent chromium [Cr(VI)] and the less toxic and less mobile trivalent state. epa.gov

Microorganisms play a crucial role in the reduction of Cr(VI) to Cr(III). epa.govlbl.gov This bioreduction can be a detoxification mechanism for the microbes and is a key process in the natural attenuation of chromium contamination. epa.govnih.gov Organic compounds, including oxalate, can serve as electron donors in these microbial processes, facilitating the reduction of Cr(VI). researchgate.net The resulting Cr(III) can then form stable complexes with organic ligands like oxalate or become incorporated into solid phases like mixed Cr(III)-Fe(III) (hydr)oxides. researchgate.netescholarship.org

Mechanistic Studies of Degradation and Transformation Pathways in Environmental Systems Involving this compound

The degradation and transformation of this compound in the environment are governed by several mechanistic pathways, with redox reactions being paramount. A significant pathway is the photoredox process involving the Cr(VI)-Cr(III)-oxalate system. researchgate.net

In this system, oxalate can act as a sacrificial electron donor, promoting the photoreduction of Cr(VI) to Cr(V) species, which are then further reduced to Cr(III). researchgate.net Conversely, the photoreduction of Cr(III)-oxalate complexes can lead to the formation of Cr(II) species and oxalate radicals via an inner-sphere electron transfer. researchgate.net These highly reactive Cr(II) species can then be re-oxidized to Cr(III) or, under certain conditions, to Cr(VI), creating a complex photocatalytic cycle that can contribute to the oxidation of organic matter. researchgate.net

Another critical transformation pathway is the reduction of Cr(VI) on mineral surfaces, a process that can be significantly enhanced by the presence of oxalate. Studies on zero-valent iron (ZVI) have shown that surface-bound oxalate facilitates the adsorption of Cr(VI) and accelerates the transfer of electrons from the iron core to the surface. acs.org This leads to a more efficient reduction of Cr(VI) to Cr(III), which then precipitates onto the surface, effectively immobilizing the chromium. acs.org

In soil systems, the transformation of chromium speciation is a dynamic process. Water-soluble chromium fractions can be converted into more stable forms, such as the Fe-Mn oxide-bound and organic matter-bound fractions. mdpi.com The presence of microorganisms and organic nutrients can significantly accelerate these transformations, reducing the mobility and toxicity of chromium in the environment. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Aluminum
Aluminum(III)
Calcium Carbonate
Carbonate
Chromate
Chromium
This compound
Chromium(II)
Chromium(III)
Chromium(V)
Chromium(VI)
Cr(OH)₃(s)
Cr(III)-Fe(III) (hydr)oxides
Ferrihydrite
Fulvic Acid
Goethite
Hematite
Humic Acid
Iron(III)
Lepidocrocite
Natural Organic Matter (NOM)
Oxalate

Future Directions and Emerging Research Avenues in Chromium Oxalate Chemistry

Development of Novel Synthetic Strategies for Tailored Chromium Oxalate (B1200264) Architectures

Future research is intensely focused on developing synthetic strategies that offer precise control over the architecture and dimensionality of chromium oxalate-based materials. The goal is to move from serendipitous discovery to rational design of complex structures like coordination polymers and metal-organic frameworks (MOFs).

A key area of development is the "complex-as-ligand" or "building-block" approach. unige.chscirp.org In this strategy, pre-formed this compound complexes, such as [Cr(C2O4)3]3− or [Cr(C2O4)2(H2O)2]−, are used as metalloligands that can be linked together by other metal ions or organic linkers. unige.chscirp.orgscirp.org This method has proven versatile for creating heterometallic systems with predictable topologies. unige.chqscience.com For instance, researchers have successfully synthesized one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers by reacting tris(oxalato)chromate(III) anions with various metal cations. scirp.orgscirp.orgirb.hroup.com The choice of counterion and ancillary ligands can influence the final structure, leading to diverse architectures such as honeycomb layers or chiral 3D networks. scirp.orgrsc.org

Ongoing investigations aim to unravel the subtle structural features that govern the self-assembly of these systems. scirp.org For example, the partial decomposition of the [Cr(C2O4)3]3− building block during synthesis can serve as an additional source of oxalate ligands, leading to unexpected yet interesting polymeric structures. irb.hr Future work will likely focus on kinetically-controlled ligand exchange processes and the use of supramolecular interactions, such as hydrogen bonding, to guide the assembly of these intricate architectures for targeted applications. scirp.orgrsc.org

Application of Advanced In-Situ Characterization Techniques for this compound Reaction Monitoring

A comprehensive understanding of the formation mechanisms and interfacial behavior of this compound materials is critical for their rational design. Emerging research is therefore emphasizing the use of advanced in-situ characterization techniques to monitor these processes in real-time.

A significant advancement is the development of integrated analytical setups, such as the open-circuit potential and attenuated total reflectance Fourier transform infrared (OCP-ATR-FTIR) spectroscopy device. acs.orgresearchgate.net This technique allows for the simultaneous monitoring of electrochemical and infrared spectral information at the solid-liquid interface. acs.org It has been successfully used to study the competitive adsorption between hexavalent chromium (Cr(VI)) and oxalate on mineral surfaces, revealing details about coordination modes and electron transfer processes as they happen. acs.orgresearchgate.net

Future research will likely see an expanded application of such hyphenated techniques. In-situ Raman spectroscopy, for example, can provide valuable data on the kinetics and mechanisms of this compound-related reactions, including its role in photocatalysis. researchgate.net These advanced methods are indispensable for elucidating the formation of transient intermediates, understanding reaction pathways, and observing dynamic structural changes during crystallization or catalytic cycles. cjcatal.com The insights gained from real-time monitoring are crucial for optimizing synthetic conditions and understanding the structure-property relationships that govern the functionality of these materials.

Predictive Design and Discovery of this compound Properties through Advanced Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has become an indispensable tool for predicting the properties of this compound compounds and guiding experimental efforts. sci-hub.semsu.edu These methods allow for the investigation of electronic structures, spectroscopic properties, and reaction mechanisms at the atomic level.

Researchers have employed DFT to optimize the geometries of this compound isomers, such as the cis- and trans-configurations of [Cr(H2O)2(C2O4)2]−, and to determine their relative stabilities. sci-hub.se Such calculations have shown that the cis-isomer is slightly more stable than the trans-isomer, a finding consistent with experimental observations. sci-hub.se Furthermore, TDDFT calculations have been used to predict the electronic absorption spectra of these complexes, providing a definitive reassessment of ligand field (LF) and charge transfer (CT) states, which is crucial for understanding their photochemical behavior. acs.org

Future computational work will likely focus on more complex systems, such as extended coordination polymers and the interfaces between this compound materials and other substances. acs.orgacs.org These studies can predict magnetic and electronic properties arising from the interaction between different metal centers bridged by oxalate ligands. acs.org By simulating reaction pathways and predicting the impact of structural modifications on catalytic or electronic properties, computational chemistry will accelerate the discovery of new this compound materials with tailored functionalities. msu.edutandfonline.com

Exploration of New Functional Properties and Synergistic Effects in this compound Systems

While this compound has traditional uses, current research is vigorously exploring new functional applications, particularly in areas like energy storage, advanced catalysis, and environmental remediation. marketresearchintellect.compmarketresearch.comamericanelements.com A key theme is the exploitation of synergistic effects, where the combination of this compound with other materials leads to enhanced performance.

In energy storage, transition metal oxalates are being investigated as electrode materials for lithium-ion batteries and as additives in redox flow batteries. pmarketresearch.comresearchgate.netresearchgate.net Their performance can often be improved by mixing with carbon-based materials or through elemental substitution. researchgate.net In catalysis, chromium(III) oxalate complexes have been shown to be highly active catalysts for the oligomerization of olefins, a process fundamental to the plastics industry. ias.ac.in

A significant area of emerging research is in environmental applications, where synergistic effects are prominent. researchgate.net For instance, oxalate-modified zero-valent iron (nFe⁰) exhibits dramatically enhanced efficiency in the removal of toxic Cr(VI) from water. mdpi.comacs.org The oxalate ligand accelerates electron transfer and helps regenerate active sites on the iron surface. mdpi.com Similarly, in photocatalytic systems, the combination of chromium species and oxalate can promote the degradation of pollutants through complex redox processes. researchgate.netx-mol.netresearchgate.net Research into heterometallic systems, where chromium and another metal are bridged by oxalate, is also revealing interesting magnetic and catalytic properties arising from the interplay between the different metal centers. researchgate.netresearchgate.net

Integration of this compound Research into Sustainable Chemical Practices

Aligning this compound chemistry with the principles of sustainability is a critical future direction. This involves developing greener synthetic routes, utilizing this compound in environmentally friendly processes, and exploring its role in a circular economy. marketresearchintellect.com

Research into the "green synthesis" of related chromium materials, such as using plant extracts as reducing agents for the production of chromium oxide nanoparticles, points toward more environmentally benign production methods that could be adapted for chromium oxalates. frontiersin.org The use of this compound in eco-friendly formulations is gaining traction as industries face pressure to reduce their environmental footprint. marketresearchintellect.com

Furthermore, the application of this compound-based materials in environmental remediation, such as the catalytic reduction of Cr(VI) in industrial wastewater, is a direct contribution to sustainable practices. mdpi.comresearchgate.net An intriguing prospect is the potential for transition metal oxalates to serve as a carbon sink, as the oxalate anion can be produced from CO2. researchgate.netresearchgate.net This opens up the possibility of creating energy storage materials that also contribute to carbon capture. researchgate.net Additionally, the electrochemical conversion of CO2 into oxalate using chromium-based electrocatalysts represents a promising avenue for creating value-added chemicals from a greenhouse gas. acs.org

Q & A

Q. What are the standard synthesis protocols for chromium oxalate complexes, and how are they validated experimentally?

this compound complexes (e.g., CrC₂O₄·2H₂O) are typically synthesized via aqueous reactions between chromium salts (e.g., chromium(II) sulfate) and oxalate precursors (sodium oxalate and oxalic acid) under degassed conditions to prevent oxidation. Validation involves elemental analysis, infrared spectroscopy (to confirm oxalate ligand coordination), thermogravimetric analysis (to assess hydration states), and powder X-ray diffraction (to determine crystallinity and phase purity) . For chromium(III) oxalate complexes, methods like dissolving K₂Cr₂O₇ in alkaline solutions followed by oxalate ligand substitution are used, with product yields calculated via stoichiometric mass balance .

Q. How are structural isomers of this compound complexes identified and distinguished?

Isomers (e.g., cis vs. trans configurations in [Cr(C₂O₄)₂(H₂O)₂]⁻) are differentiated using spectroscopic and crystallographic techniques. For example, infrared spectroscopy identifies ligand coordination modes (C–O stretching frequencies), while single-crystal XRD resolves spatial arrangements. Magnetic susceptibility measurements (e.g., Cr²+ high-spin octahedral geometry with μ = 4.65 B.M.) further support structural assignments .

Q. What are the solubility and stability profiles of this compound in aqueous systems?

Chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) is soluble in water (126 g/100 mL at 0°C) but decomposes above 140°C in inert atmospheres, forming anhydrous CrC₂O₄ and eventually chromium oxides at >320°C. Stability in acidic media is contentious: studies suggest Cr²+ may reduce oxalate to glycolate, challenging the longevity of CrC₂O₄ in low-pH environments .

Advanced Research Questions

Q. How can contradictory data on this compound’s redox stability in acidic solutions be resolved?

Discrepancies arise from competing redox pathways (e.g., Cr²+ → Cr³+ vs. oxalate → glycolate). To resolve these, controlled experiments under inert atmospheres with real-time monitoring (e.g., UV-Vis spectroscopy for Cr²+ concentration, GC-MS for glycolate detection) are recommended. Electrochemical methods (cyclic voltammetry) can quantify redox potentials, while isotopic labeling (¹³C-oxalate) may track ligand degradation pathways .

Q. What experimental design considerations are critical for optimizing this compound synthesis yields?

Key variables include:

  • pH control : Prevents premature hydrolysis of chromium ions (e.g., Cr³+ → Cr(OH)₃).
  • Inert atmosphere : Mandatory for Cr²+ complexes to avoid oxidation.
  • Ligand-to-metal ratio : Excess oxalate ensures complete coordination but risks side products.
  • Temperature : Higher temperatures accelerate crystallization but may destabilize intermediates. Statistical optimization (e.g., response surface methodology) can balance these factors .

Q. How do computational models enhance understanding of this compound’s coordination chemistry?

Density functional theory (DFT) simulations predict ligand field splitting energies, spin states, and thermodynamic stability of isomers. For example, comparing calculated vs. experimental magnetic moments validates proposed geometries. Molecular dynamics simulations also model solvation effects, explaining solubility trends .

Q. What advanced techniques validate this compound’s role in redox-mediated biological systems?

Electron paramagnetic resonance (EPR) detects Cr²+ radicals in mitochondrial studies, while X-ray absorption spectroscopy (XAS) probes local coordination environments in in situ biological matrices. For instance, this compound’s interaction with superoxide radicals in antimycin-treated mitoplasts has been characterized via spin-trapping EPR .

Methodological Guidelines

  • Reproducibility : Document degassing protocols, solvent purity, and inert gas flow rates to ensure consistency .
  • Data validation : Cross-reference spectroscopic data with crystallographic databases (e.g., CCDC) and report confidence intervals for kinetic parameters .
  • Ethical reporting : Disclose conflicts (e.g., industrial partnerships in niobium oxalate studies) and cite primary literature over commercial sources .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.